![molecular formula C5H11NO B574032 1-(Aminomethyl)cyclobutanol CAS No. 180205-28-1](/img/structure/B574032.png)
1-(Aminomethyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclobutanol, also known as 1-aminomethylcyclobutanol, is an organic compound with the chemical formula C5H11NO . It is a powder at room temperature and appears as a colorless liquid .
Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)cyclobutanol is represented by the formula C5H11NO . The InChI key for this compound is QMRGVILFWQUZKR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Aminomethyl)cyclobutanol has a molecular weight of 101.15 . It has a predicted density of 1.109±0.06 g/cm3 and a predicted boiling point of 176.0±13.0 °C . It is soluble in water and common organic solvents .Scientific Research Applications
- Bioactive Molecules : Cyclobutanol derivatives contribute to the synthesis of bioactive molecules, including nucleosides and other drug candidates .
- Alkyl Radical Generation : Researchers have employed titanocene(III) chloride to generate alkyl radicals from epoxides. This process has applications in organic synthesis and radical reactions .
- Cyclobutane-Containing Natural Products : Complex natural products often contain strained cyclobutane subunits. These include terpenoids, alkaloids, and steroids. Researchers explore strategies to synthesize these intriguing architectures .
Stereocontrolled Synthesis
Radical Chemistry
Natural Product Synthesis
Safety and Hazards
1-(Aminomethyl)cyclobutanol is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are still under investigation .
Mode of Action
As a compound containing both an amine and an alcohol functional group, it may interact with various biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Given its chemical structure, it might be involved in various biochemical reactions, potentially acting as a substrate, inhibitor, or modulator .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (10115 g/mol), boiling point (1760±130 °C), and solubility might influence its bioavailability .
Action Environment
The action, efficacy, and stability of 1-(Aminomethyl)cyclobutanol can be influenced by various environmental factors. These might include pH, temperature, presence of other molecules, and specific conditions of the biological environment . Its storage condition is under inert gas (nitrogen or Argon) at 2–8 °C .
properties
IUPAC Name |
1-(aminomethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-5(7)2-1-3-5/h7H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGVILFWQUZKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651190 |
Source
|
Record name | 1-(Aminomethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclobutanol | |
CAS RN |
180205-28-1 |
Source
|
Record name | 1-(Aminomethyl)cyclobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.